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Core Science & Biosynthesis

Foundational

Introduction: The Role of (S)-(+)-Doxazosin-d8 in Modern Pharmaceutical Analysis

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Applications of (S)-(+)-Doxazosin-d8 (S)-(+)-Doxazosin-d8 is the deuterated analogue of the (S)-enantiomer of Doxazosin, a potent and selective...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Applications of (S)-(+)-Doxazosin-d8

(S)-(+)-Doxazosin-d8 is the deuterated analogue of the (S)-enantiomer of Doxazosin, a potent and selective α1-adrenergic receptor antagonist. Doxazosin is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. In the realm of drug development and clinical pharmacology, the precise quantification of active pharmaceutical ingredients (APIs) like Doxazosin in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies[1][3]. (S)-(+)-Doxazosin-d8 serves as an indispensable tool in these analyses, functioning as a high-fidelity internal standard for mass spectrometry-based assays[3][4][5].

The incorporation of eight deuterium atoms into the piperazine moiety of the Doxazosin molecule renders it chemically identical to the parent compound in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer[6]. This key characteristic allows it to co-elute with the unlabeled analyte and experience similar matrix effects and variations during sample processing, thereby providing a highly accurate and precise means of quantification[6][7]. This guide provides a comprehensive overview of the physicochemical properties of (S)-(+)-Doxazosin-d8, its exact mass, and its application in validated bioanalytical methodologies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (S)-(+)-Doxazosin-d8. It is important to note that while the molecular formula, weight, and exact mass are specific to the deuterated compound, some experimental parameters like melting point and pKa are often reported for the non-deuterated parent compound, Doxazosin, due to the scarcity of published data for the isotopically labeled analogue. The physicochemical properties of the deuterated and non-deuterated forms are expected to be very similar.

PropertyValueSource
Chemical Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone[8]
Molecular Formula C₂₃H₁₇D₈N₅O₅[9][10]
Molecular Weight 459.53 g/mol [9][10][11]
Exact Mass 459.23578288 Da[8]
Monoisotopic Mass 459.23578288 Da[8]
Appearance White to off-white solid[11][12]
Solubility Soluble in DMSO and Methanol[4][11][12]
Melting Point (of Doxazosin) 289-290°C[12]
pKa (of Doxazosin) 6.52 ± 0.50 (Predicted)[12]
CAS Number 1126848-44-9[3][8][10]

The Significance of Exact Mass in High-Resolution Mass Spectrometry

The exact mass of a molecule is the calculated mass of an ion with a specific isotopic composition. For (S)-(+)-Doxazosin-d8, the exact mass is 459.23578288 Da[8]. This high level of precision is fundamental to its function as an internal standard in high-resolution mass spectrometry (HRMS).

In a typical LC-MS/MS experiment, both the unlabeled Doxazosin (exact mass: ~451.1883 Da) and the deuterated internal standard, (S)-(+)-Doxazosin-d8, are introduced into the mass spectrometer. The mass difference of approximately 8 Da, due to the replacement of eight protons with eight deuterons, allows the instrument to easily distinguish between the analyte and the internal standard. HRMS instruments can measure m/z values with high accuracy and resolution, which provides an unambiguous identification of both compounds, even in complex biological matrices where other endogenous or exogenous compounds may be present. This specificity is crucial for the validation of bioanalytical methods according to regulatory guidelines[13].

Application in Bioanalytical Methods: A Workflow Overview

(S)-(+)-Doxazosin-d8 is predominantly used as an internal standard for the quantification of Doxazosin in biological samples such as plasma and serum[3][14]. The underlying principle is that the ratio of the analytical signal of the analyte to that of the known concentration of the internal standard is used for quantification. This approach effectively corrects for any loss of analyte during sample preparation and for variations in instrument response[7][15].

Below is a diagram illustrating a typical workflow for the quantification of Doxazosin in human plasma using (S)-(+)-Doxazosin-d8 as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Spike with (S)-(+)-Doxazosin-d8 (Internal Standard) A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E Injection onto HPLC/UHPLC System D->E Analyze Extract F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) G->H I Peak Integration for Analyte and Internal Standard H->I Acquire Data J Calculate Peak Area Ratio I->J K Quantification using Calibration Curve J->K L Final Concentration Report K->L

Caption: Workflow for Doxazosin quantification using a deuterated internal standard.

Exemplary Experimental Protocol: Quantification of Doxazosin in Human Plasma by LC-MS/MS

This protocol is a representative example based on common practices in bioanalytical laboratories for the quantification of Doxazosin.

1. Preparation of Stock and Working Solutions:

  • Doxazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxazosin in methanol.
  • (S)-(+)-Doxazosin-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-(+)-Doxazosin-d8 in methanol.
  • Working Solutions: Prepare serial dilutions of the Doxazosin stock solution in a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of (S)-(+)-Doxazosin-d8 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the (S)-(+)-Doxazosin-d8 working solution and vortex briefly. The addition of the internal standard at this early stage is crucial to account for variability in the subsequent steps.
  • Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.
  • Vortex vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (example):
  • Doxazosin: Q1 (Precursor Ion) -> Q3 (Product Ion)
  • Doxazosin-d8: Q1 (Precursor Ion + 8 Da) -> Q3 (Product Ion)
  • The specific m/z values for the precursor and product ions would be optimized for the specific instrument being used.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of Doxazosin to (S)-(+)-Doxazosin-d8 against the known concentrations of the calibration standards.
  • The concentration of Doxazosin in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

(S)-(+)-Doxazosin-d8 is a critical analytical reagent that enables the accurate and precise quantification of Doxazosin in complex biological matrices. Its physicochemical properties, particularly its exact mass, are leveraged in modern LC-MS/MS techniques to ensure the reliability of bioanalytical data. The use of such stable isotope-labeled internal standards is a cornerstone of high-quality research in pharmacology and drug development, ultimately contributing to the safe and effective use of therapeutic agents like Doxazosin.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25214235, Doxazosin D8. Retrieved March 25, 2026, from [Link].

  • ResearchGate. Chromatograms for the analysis of doxazosin in drug-free human plasma... Retrieved March 25, 2026, from [Link].

  • Veeprho. Doxazosin-D8 | CAS 1126848-44-9. Retrieved March 25, 2026, from [Link].

  • Axios Research. S-Doxazosin-d8 - CAS - 104874-86-4 (non-d). Retrieved March 25, 2026, from [Link].

  • SciSpace. Determination of doxazosin in different matrices: a review. Retrieved March 25, 2026, from [Link].

  • Pharmaffiliates. Doxazosin-impurities. Retrieved March 25, 2026, from [Link].

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved March 25, 2026, from [Link].

  • ResearchGate. Synthesis of a New Doxazosin-Related Compound. Retrieved March 25, 2026, from [Link].

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved March 25, 2026, from [Link].

  • ResearchGate. A complete study of Doxazosin characterization. Retrieved March 25, 2026, from [Link].

  • PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Retrieved March 25, 2026, from [Link].

  • MacCoss Lab Software. Retention Time shifts using deuterated internal standards. Retrieved March 25, 2026, from [Link].

Sources

Exploratory

Mechanism of Action of (S)-(+)-Doxazosin Enantiomers at Alpha-1 Receptors: A Technical Whitepaper

Executive Summary Doxazosin is a highly selective, quinazoline-derivative alpha-1 adrenoceptor antagonist utilized primarily in the management of benign prostatic hyperplasia (BPH) and essential hypertension[1]. Clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxazosin is a highly selective, quinazoline-derivative alpha-1 adrenoceptor antagonist utilized primarily in the management of benign prostatic hyperplasia (BPH) and essential hypertension[1]. Clinically administered as a racemic mixture, doxazosin consists of equal parts (R)-(-)-doxazosin and (S)-(+)-doxazosin[2]. Recent pharmacological advancements have driven the investigation of "chiral switches"—the isolation of single enantiomers to maximize therapeutic index while minimizing adverse events such as orthostatic hypotension[3]. This whitepaper provides an in-depth mechanistic analysis of the (S)-(+)-doxazosin enantiomer, detailing its receptor binding profile, functional antagonism, intracellular signaling blockade, and the self-validating experimental protocols used to characterize its pharmacodynamics.

Receptor Binding Profile: Affinity vs. Functional Antagonism

The pharmacological characterization of (S)-(+)-doxazosin reveals a critical distinction between pure receptor affinity and functional tissue antagonism.

In radioligand binding studies utilizing cloned human alpha-1 adrenoceptor subtypes ( α1A​ , α1B​ , α1D​ ), (S)-(+)-doxazosin demonstrates high binding affinity ( pKi​≈8.6 )[4]. Notably, the (S)-enantiomer lacks subtype selectivity, mirroring the binding behavior of both the racemic mixture and the (R)-enantiomer[4].

However, functional tissue assays expose a significant enantioselective divergence. In isolated vascular smooth muscle preparations (e.g., rabbit ear, mesenteric, and pulmonary arteries), the functional antagonism ( pA2​ ) of (S)-(+)-doxazosin against noradrenaline is significantly lower than that of (R)-(-)-doxazosin[5]. This functional enantioselectivity implies that (S)-(+)-doxazosin requires higher concentrations to induce vascular smooth muscle relaxation compared to the (R)-enantiomer. Consequently, (S)-(+)-doxazosin maintains beneficial inhibitory actions on vesical micturition pressure (prostate and bladder neck) with a potentially reduced propensity for triggering cardiovascular side effects like hypotension[6],[3].

Intracellular Signaling Blockade

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that specifically couple to the Gq​/11 alpha subunit. Under physiological conditions, the binding of endogenous catecholamines (norepinephrine/epinephrine) activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ triggers the release of intracellular calcium ( Ca2+ ) from the sarcoplasmic reticulum, culminating in smooth muscle contraction[1].

(S)-(+)-Doxazosin acts as a competitive antagonist at this receptor site. By occupying the orthosteric binding pocket, it prevents agonist-induced conformational changes, thereby arresting the Gq​ -PLC- IP3​ signaling cascade and promoting smooth muscle relaxation.

Signaling NE Norepinephrine Receptor Alpha-1 Adrenoceptor (Gq-coupled) NE->Receptor Agonist Binding SDox (S)-(+)-Doxazosin SDox->Receptor Competitive Blockade Relaxation Smooth Muscle Relaxation SDox->Relaxation Therapeutic Outcome Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC SecondMsgr IP3 & DAG Production PLC->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Contraction Smooth Muscle Contraction Calcium->Contraction

Fig 1: Alpha-1 adrenoceptor Gq-coupled signaling pathway and (S)-(+)-Doxazosin competitive blockade.

Comparative Pharmacodynamics

To illustrate the divergence between binding affinity and functional antagonism, the quantitative data for doxazosin enantiomers are summarized below.

Table 1: Radioligand Binding Affinities ( pKi​ ) in Cloned Human Receptors

Compound Alpha-1A Alpha-1B Alpha-1D
Racemic Doxazosin 8.60 - 8.63 8.60 - 8.63 8.60 - 8.63
(R)-(-)-Doxazosin 8.47 - 8.55 8.47 - 8.55 8.47 - 8.55
(S)-(+)-Doxazosin 8.61 - 8.65 8.61 - 8.65 8.61 - 8.65

Note: Data demonstrates balanced activity across all three subtypes with no significant enantiomeric preference in pure binding[4].

Table 2: Functional Antagonism ( pA2​ ) against Noradrenaline in Rabbit Arteries | Vascular Tissue | (R)-(-)-Doxazosin pA2​ | (S)-(+)-Doxazosin pA2​ | | :--- | :--- | :--- | | Ear Artery | 7.91 ± 0.03 | 7.53 ± 0.05 | | Mesenteric Artery | 7.80 ± 0.05 | 7.29 ± 0.07 | | Pulmonary Artery | 8.32 ± 0.06 | 7.97 ± 0.07 | Note: (S)-(+)-Doxazosin exhibits significantly lower pA2​ values, indicating reduced functional potency in vascular smooth muscle compared to the (R)-enantiomer[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the characterization of (S)-(+)-doxazosin relies on self-validating experimental systems. Below are the standard methodologies used to generate the data in Tables 1 and 2.

Protocol A: Radioligand Binding Assay in Cloned Human Receptors

Causality & Design: Rat-1 fibroblasts are utilized because they are natively devoid of endogenous alpha-1 receptors. This creates a "null background," ensuring that any radioligand displacement is strictly mediated by the transfected human receptor subtype.

  • Cell Culture & Membrane Preparation: Cultured Rat-1 fibroblasts expressing cloned human α1A​ , α1B​ , or α1D​ receptors are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Membrane aliquots are incubated with a fixed concentration of [3H]prazosin (a high-affinity, non-selective alpha-1 radioligand) and increasing concentrations of (S)-(+)-doxazosin ( 10−10 to 10−5 M) for 45 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel, non-specific binding (NSB) is determined using a saturating concentration (10 µM) of unlabeled phentolamine. Specific binding is calculated by subtracting NSB from total binding.

  • Termination & Filtration: The reaction is rapidly terminated by vacuum filtration through GF/B glass-fiber filters. Ice-cold wash buffer is used to instantly arrest dissociation kinetics.

  • Quantification: Radioactivity trapped on the filters is quantified using liquid scintillation counting. IC50​ values are determined via non-linear regression, and Ki​ values are calculated using the Cheng-Prusoff equation.

Protocol Step1 1. Cell Culture (Rat-1 Fibroblasts) Step2 2. Membrane Preparation Step1->Step2 Step3 3. Radioligand Incubation Step2->Step3 Step4 4. Rapid Filtration Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis Step5->Step6

Fig 2: Step-by-step workflow for in vitro radioligand binding assay of alpha-1 adrenoceptors.

Protocol B: Functional Isometric Vasoconstriction Assay

Causality & Design: Functional assays measure the actual physiological response (contraction/relaxation). Schild plot analysis is employed because it mathematically validates competitive antagonism; a linear regression slope not significantly different from unity (1.0) confirms that the enantiomer competes at the exact same binding site as the agonist.

  • Tissue Preparation: Rabbit arterial rings (ear, mesenteric, or pulmonary) are isolated. The endothelium is mechanically rubbed to prevent the release of confounding endothelial-derived relaxing factors (e.g., nitric oxide).

  • Equilibration: Rings are suspended in organ baths containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension of 1.0 g, connected to isometric force transducers.

  • Concentration-Response Curves: Cumulative concentration-response curves to noradrenaline (NA) are generated. Tissues are then washed and incubated with a fixed concentration of (S)-(+)-doxazosin for 30 minutes before generating a second NA curve.

  • Schild Analysis: The dose ratio (DR) of EC50​ values (with/without antagonist) is calculated. The pA2​ value (the negative logarithm of the antagonist concentration that necessitates a twofold increase in agonist concentration to achieve the original response) is derived from the x-intercept of the Schild plot ( log(DR−1) vs. −log[Antagonist] )[5].

Clinical and Therapeutic Implications

The pharmacological profile of (S)-(+)-doxazosin highlights the importance of chiral recognition in drug development. While racemic doxazosin is highly effective, its dose-limiting side effect is often cardiovascular (orthostatic hypotension)[3]. Because (S)-(+)-doxazosin exhibits lower functional antagonism at vascular alpha-1 receptors while maintaining high affinity for prostatic receptors, it represents a compelling candidate for treating LUTS/BPH with a potentially optimized safety profile[6],[3].

References

  • The Alpha-Adrenoceptor Antagonist Properties of the Enantiomers of Doxazosin in the Human Prostate PubMed / NIH URL
  • [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] PubMed / NIH URL
  • Effects of doxazosin enantiomers by different routes of administration on urinary bladder function in guinea pigs ResearchGate URL
  • chiral switch World Journal of Pharmaceutical Research URL
  • Doxazosin, (S)
  • Doxazosin StatPearls / NCBI Bookshelf URL

Sources

Foundational

An In-depth Technical Guide to Isotopic Purity Specifications for (S)-(+)-Doxazosin-d8 Reference Standards

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for establishing and verifying the isotopic purity of (S)-(+)-Doxazosin-d8, a critical refe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the isotopic purity of (S)-(+)-Doxazosin-d8, a critical reference standard in pharmaceutical analysis. Deuterated analogs like Doxazosin-d8 are indispensable as internal standards for quantitative bioanalytical assays using mass spectrometry.[1][2][3] Their efficacy is directly contingent on high isotopic purity to prevent cross-talk with the non-labeled analyte, particularly at the lower limit of quantitation.[1] This guide will detail the analytical methodologies, data interpretation, and acceptance criteria essential for the qualification of (S)-(+)-Doxazosin-d8 reference standards, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. We will explore the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical grounding and practical, step-by-step protocols.

Introduction: The Imperative of Isotopic Purity

(S)-(+)-Doxazosin is a selective α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[2][4] In drug development and clinical monitoring, quantifying doxazosin levels in biological matrices is a routine requirement. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS), a technique that relies on a stable isotope-labeled internal standard (SIL-IS) for precision and accuracy. (S)-(+)-Doxazosin-d8, in which eight hydrogen atoms on the piperazine ring have been replaced with deuterium, is a commonly used SIL-IS for this purpose.[2][3][5]

The core value of a deuterated standard lies in its chemical identity to the analyte, ensuring identical behavior during sample extraction, chromatography, and ionization, while its mass difference allows for distinct detection.[1] However, the synthesis of deuterated compounds is seldom perfect, resulting in a population of molecules with varying degrees of deuteration, known as isotopologues (e.g., d0, d1, d2...d8).[6] The presence of the non-deuterated (d0) isotopologue within the reference standard material is a significant source of analytical error, as it contributes to the signal of the analyte being measured.[1] Therefore, rigorous specification and verification of isotopic purity are not merely procedural; they are fundamental to the integrity of the quantitative data generated.

This guide will provide the necessary technical detail to empower researchers to confidently qualify and utilize (S)-(+)-Doxazosin-d8 reference standards.

Foundational Analytical Techniques: A Dual-Pronged Approach

A comprehensive assessment of isotopic purity cannot be achieved with a single technique. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system, where the strengths of one method compensate for the limitations of the other.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): This is the primary tool for quantifying the distribution of all isotopologues (d0 through d8).[6][9][10] HRMS can resolve the small mass differences between each deuterated species, allowing for the calculation of their relative abundances.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the distribution of isotopologues, NMR, specifically ¹H NMR, offers a highly precise measurement of the overall level of deuteration.[6][7] It can detect the minute signals from residual protons at the sites intended for deuteration, providing a direct measure of the "unlabeled" portion.[8] Furthermore, 2D NMR techniques can confirm the specific positions of the deuterium labels.[7]

The following diagram illustrates the logical workflow for the complete characterization of a (S)-(+)-Doxazosin-d8 reference standard.

G cluster_0 Characterization Workflow Start Receive (S)-(+)-Doxazosin-d8 Reference Standard Lot HRMS High-Resolution Mass Spectrometry (HRMS) Analysis Start->HRMS Primary Quantification NMR Quantitative ¹H NMR (qNMR) Analysis Start->NMR Confirmatory Quantification & Positional Verification Data_Analysis Data Analysis & Interpretation HRMS->Data_Analysis NMR->Data_Analysis Compare Compare HRMS & NMR Results Data_Analysis->Compare COA Generate Certificate of Analysis (CoA) Compare->COA Results Concordant & Meet Spec Fail Reject Lot (Out of Specification) Compare->Fail Discrepancy or OOS Result Release Release Lot for Use COA->Release

Caption: Workflow for Isotopic Purity Verification.

Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)

The objective of the HRMS analysis is to determine the relative abundance of each isotopologue of (S)-(+)-Doxazosin-d8. This is achieved by measuring the signal intensity of the protonated molecular ion for each species, from the unlabeled [M+H]⁺ (d0) to the fully deuterated [M+H]⁺ (d8).

Experimental Protocol: LC-HRMS
  • Standard Preparation: Prepare a dilute solution of the (S)-(+)-Doxazosin-d8 reference standard (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

  • Chromatography:

    • LC System: UPLC or HPLC system.

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of Doxazosin as a sharp, symmetrical peak.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or TOF.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (e.g., m/z 150-1000).

    • Resolution: Set to >60,000 to ensure baseline separation of isotopologue peaks.

    • Data Acquisition: Acquire data across the chromatographic peak of Doxazosin.

Data Analysis and Calculation
  • Extract Ion Chromatograms (XICs): Generate XICs for the theoretical m/z of each protonated isotopologue ([M+H]⁺). The monoisotopic mass of unlabeled Doxazosin (C₂₃H₂₅N₅O₅) is 451.48 g/mol .[11] The mass of Doxazosin-d8 (C₂₃H₁₇D₈N₅O₅) is 459.53 g/mol .[3][11][12]

    • d0: 452.1983

    • d1: 453.2045

    • ...

    • d8: 460.2488

  • Integrate Peak Areas: Integrate the peak area for each XIC.

  • Calculate Relative Abundance: The isotopic purity for the d8 species is calculated as follows:

    Isotopic Purity (% d8) = [Area(d8) / (Area(d0) + Area(d1) + ... + Area(d8))] * 100

    The same principle applies to calculating the percentage of any other isotopologue.

Quantitative Analysis by ¹H NMR Spectroscopy (qNMR)

The qNMR method provides an orthogonal measurement of isotopic purity by quantifying the residual non-deuterated sites. For (S)-(+)-Doxazosin-d8, the deuterium labels are on the piperazine ring.[2][5] The ¹H NMR spectrum will show signals for the aromatic and methoxy protons, which can be used as internal references, and very small signals for any residual C-H protons on the piperazine ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the (S)-(+)-Doxazosin-d8 sample.

    • Dissolve the sample in a known volume of a high-purity deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Note: DMSO-d₆ is a suitable solvent as it provides good signal dispersion for doxazosin's aromatic protons.[4]

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full magnetization recovery, which is critical for accurate quantification.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 128 or more) to achieve a high signal-to-noise ratio, especially for the very small residual proton signals on the piperazine ring.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the relevant signals.

Data Analysis and Calculation
  • Signal Assignment:

    • Reference Signal (I_ref): Choose a well-resolved signal from a non-deuterated part of the molecule. For Doxazosin, the singlet corresponding to one of the aromatic protons on the quinazoline ring (e.g., at ~7.0 ppm) is a suitable reference, representing 1 proton.

    • Residual Signal (I_residual): Integrate the broad multiplet corresponding to the piperazine protons (typically around 3.5-4.0 ppm). This integral represents the sum of all residual protons on the 8 deuterated positions.

  • Normalization and Calculation:

    • The reference signal is set to an integral value of 1.00 (as it represents 1H).

    • The integral of the residual piperazine signal (I_residual) now quantitatively represents the total number of residual protons across the 8 positions.

    • Average %H per site = (I_residual / 8) * 100

    • Isotopic Purity (Atom % D) = 100% - Average %H per site

The following diagram illustrates the data processing flow for both HRMS and qNMR techniques.

G cluster_HRMS HRMS Data Flow cluster_NMR qNMR Data Flow A1 Acquire Full Scan Data A2 Extract Ion Chromatograms (XIC for d0 to d8) A1->A2 A3 Integrate Peak Areas A2->A3 A4 Calculate Relative Abundance of Each Isotopologue A3->A4 B1 Acquire ¹H Spectrum (with long D1) B2 Process Spectrum (Phase, Baseline Correct) B1->B2 B3 Integrate Reference & Residual Signals B2->B3 B4 Calculate Atom % Deuteration B3->B4

Caption: Data processing for HRMS and qNMR methods.

Isotopic Purity Specifications

For a (S)-(+)-Doxazosin-d8 reference standard to be fit-for-purpose, it must meet stringent isotopic purity specifications. These specifications are designed to minimize the impact of the standard on the measurement of the unlabeled analyte. While specific limits may be set by individual laboratories or regulatory bodies like the USP[13][14][15], the following table represents typical, field-proven acceptance criteria.

ParameterSpecificationMethodJustification
Isotopic Enrichment (Atom % D) ≥ 98%¹H NMREnsures a very low level of residual protons at the labeled positions, confirming the success of the deuteration synthesis.
d8 Isotopologue Abundance ≥ 95%HRMSGuarantees that the vast majority of the molecules in the standard are the fully deuterated species.
d0 Isotopologue Abundance ≤ 0.1%HRMSThis is a critical parameter to prevent significant "cross-talk" or contribution to the analyte signal, which would artificially inflate the measured concentration of the analyte.[1]
Sum of d1-d7 Isotopologues ≤ 5%HRMSControls the overall distribution and ensures that incompletely deuterated species are minimal.
Chemical Purity ≥ 99.0%HPLC-UVEnsures that the reference material is free from other chemical impurities that could interfere with the analysis.[15][16]

Conclusion: Ensuring Analytical Confidence

The qualification of (S)-(+)-Doxazosin-d8 as a reference standard is a multi-faceted process that relies on the synergistic use of HRMS and NMR spectroscopy.[7] This dual-technique approach provides a comprehensive and trustworthy characterization of isotopic purity.[6] By adhering to the detailed protocols and stringent specifications outlined in this guide, researchers and drug development professionals can ensure the integrity of their reference standards. This, in turn, underpins the accuracy, precision, and reliability of bioanalytical data, ultimately supporting confident decision-making throughout the drug development lifecycle. The characterization of isotopologues is a non-negotiable aspect of developing and manufacturing modern deuterated active pharmaceutical ingredients and their corresponding reference standards.[6]

References

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. [Link]

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

  • Doxazosin D8. PubChem. [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. National Institutes of Health. [Link]

  • Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. USP. [Link]

  • S-Doxazosin-d8. Axios Research. [Link]

  • Doxazosin-D8. Veeprho. [Link]

  • Doxazosin-impurities. Pharmaffiliates. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • A complete study of Doxazosin characterization. ResearchGate. [Link]

  • Food Ingredient Chemistry Reference Documents. FDA. [Link]

Sources

Exploratory

Pharmacological Profiling of (S)-(+)-Doxazosin-d8: Binding Kinetics and Adrenergic Receptor Subtype Selectivity

Executive Summary Doxazosin is a quintessential quinazoline-derivative antagonist targeting alpha-1 adrenergic receptors, widely utilized in the management of hypertension and benign prostatic hyperplasia (BPH). While cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxazosin is a quintessential quinazoline-derivative antagonist targeting alpha-1 adrenergic receptors, widely utilized in the management of hypertension and benign prostatic hyperplasia (BPH). While clinically administered as a racemate, the molecule possesses a chiral center at the 1,4-benzodioxin ring, yielding (R)-(-) and (S)-(+) enantiomers. The deuterated isotopologue, (S)-(+)-Doxazosin-d8, incorporates eight deuterium atoms typically on the piperazine moiety. This whitepaper provides an in-depth technical analysis of the binding affinity, stereoselective pharmacology, and experimental methodologies associated with (S)-(+)-Doxazosin-d8, serving as a definitive guide for researchers utilizing this compound in advanced radioligand binding assays and LC-MS/MS quantification.

Stereochemistry and Receptor Subtype Affinity

The alpha-1 adrenergic receptor family consists of three distinct subtypes: α1A​ , α1B​ , and α1D​ . Doxazosin is pharmacologically classified as a non-selective alpha-1 antagonist, meaning it exhibits high, near-equipotent affinity across all three subtypes[1].

When isolating the enantiomers, empirical data demonstrates that the stereocenter does not significantly dictate alpha-1 subtype selectivity. In vitro radioligand binding assays utilizing cloned human receptors and human prostate tissue reveal no statistically significant difference in α1​ -adrenoceptor antagonist potency between racemic doxazosin, (R)-doxazosin, and (S)-(+)-doxazosin[2].

However, the (S)-(+) enantiomer differentiates itself at the α2​ -adrenoceptor. Studies indicate that the α2​ -binding affinity of (S)-doxazosin ( pKi​ = 5.91–5.94) is 3- to 4-fold lower than that of (R)-doxazosin ( pKi​ = 6.47–6.54)[2]. Consequently, (S)-(+)-Doxazosin-d8 provides a slightly superior α1​/α2​ selectivity ratio compared to the racemate.

Quantitative Binding Data

The following table summarizes the binding affinities ( pKi​ ) of doxazosin enantiomers. Note that the kinetic isotope effect (KIE) of the -d8 deuteration does not significantly alter the thermodynamics of receptor-ligand docking; thus, the binding affinities of the deuterated and non-deuterated (S)-(+) forms are functionally identical.

Receptor SubtypeRacemic Doxazosin ( pKi​ )(R)-(-)-Doxazosin ( pKi​ )(S)-(+)-Doxazosin-d8 ( pKi​ )Selectivity Profile
Alpha-1A 8.60 – 8.638.47 – 8.558.61 – 8.65High Affinity
Alpha-1B 8.60 – 8.638.47 – 8.558.61 – 8.65High Affinity
Alpha-1D 8.60 – 8.638.47 – 8.558.61 – 8.65High Affinity
Alpha-2 ~6.206.47 – 6.545.91 – 5.94Low Affinity

Table 1: Comparative binding affinities of Doxazosin enantiomers across adrenergic receptor subtypes[2].

Mechanism of Action & Signaling Pathway

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq​/11 heterotrimeric G protein. Activation by endogenous catecholamines (e.g., norepinephrine) stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). This cascade ultimately triggers intracellular calcium release and smooth muscle contraction.

(S)-(+)-Doxazosin-d8 acts as a competitive antagonist at the orthosteric site, effectively uncoupling the receptor from the Gq​ protein and halting the downstream signaling cascade.

G Dox (S)-(+)-Doxazosin-d8 Alpha1 Alpha-1 Adrenergic Receptor Dox->Alpha1 Competitive Inhibition Gq Gq Protein Alpha1->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Alpha-1 Adrenergic Receptor signaling pathway blocked by (S)-(+)-Doxazosin-d8.

Methodological Framework: Self-Validating Binding Assays

To accurately determine the binding affinity ( Ki​ ) of (S)-(+)-Doxazosin-d8 in a laboratory setting, researchers must employ competitive radioligand binding assays. The following protocol is engineered as a self-validating system . It relies on internal controls that mathematically prove the assay is measuring true orthosteric binding rather than background noise.

Step-by-Step Protocol: Competitive Radioligand Binding

1. Membrane Preparation

  • Action: Homogenize target tissue (e.g., human prostate or CHO cells expressing α1​ subtypes) in an ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 250 mM sucrose.

  • Causality: The inclusion of sucrose creates an isotonic environment that prevents osmotic lysis of the membrane vesicles, ensuring the GPCRs remain in their native conformational state.

2. Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with 0.5 nM [3H] prazosin (the radioligand) and varying concentrations of (S)-(+)-Doxazosin-d8 ( 10−11 to 10−5 M) in a final volume of 500 µL.

  • Causality: [3H] prazosin is utilized because it is a highly specific, high-affinity α1​ antagonist with a well-characterized Kd​ . It establishes a reliable baseline of total receptor sites.

3. Internal Validation (The Non-Specific Binding Control)

  • Action: In parallel wells, co-incubate the membrane and radioligand with a massive excess (10 µM) of unlabeled phentolamine or tamsulosin.

  • Causality & Validation: This step is the self-validating core of the assay. 10 µM of unlabeled ligand completely saturates all specific α1​ orthosteric sites. Any radioactivity detected in these wells is strictly due to the radioligand sticking to the plastic tube or lipid bilayer (Non-Specific Binding, NSB). If the NSB signal is not significantly lower than the total binding signal, the assay automatically invalidates itself, alerting the researcher to protocol failure. Specific binding is calculated as: Total Binding - NSB.

4. Rapid Filtration and Termination

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Causality: Doxazosin is highly lipophilic and will bind to raw glass fibers. Pre-soaking filters in PEI (a cationic polymer) neutralizes the negative charge of the glass, drastically reducing non-specific adherence of the drug. Ice-cold buffer slows the dissociation kinetics, preventing the loss of bound radioligand during the wash step.

5. Quantification and Analysis

  • Action: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Cell Membrane Preparation Incubate Incubation with Radioligand & Dox-d8 Prep->Incubate Add Reagents Filter Rapid Filtration & Washing (PEI) Incubate->Filter Terminate Reaction Detect Liquid Scintillation Counting Filter->Detect Isolate Bound Analyze Cheng-Prusoff Ki Determination Detect->Analyze Quantify Specifics

Self-validating radioligand binding assay workflow for Ki determination.

Pharmacokinetics and LC-MS/MS Applications

The integration of eight deuterium atoms (-d8) into the piperazine ring of (S)-(+)-Doxazosin serves a highly specific analytical purpose. In pharmacokinetic profiling, (S)-(+)-Doxazosin-d8 is utilized as the gold-standard internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Causality of Deuteration: Because deuterium is a stable isotope, its substitution does not alter the compound's stereochemistry or its interaction with plasma proteins. However, it provides a mass shift of +8 Da. During LC-MS/MS, the -d8 compound co-elutes exactly with the endogenous or administered unlabelled doxazosin, experiencing identical ion suppression matrix effects. The mass spectrometer can then perfectly differentiate the two based on their mass-to-charge ( m/z ) ratio, allowing for absolute quantification of the drug in human plasma[3].

Stereoselective Plasma Protein Binding: When analyzing plasma pharmacokinetics, researchers must account for stereoselective binding. In vitro equilibrium dialysis studies demonstrate that while both enantiomers are highly bound to plasma proteins (>89%), the (+)-enantiomer exhibits significantly higher protein binding capacities than the (-)-enantiomer across multiple species (rats, dogs, and humans)[4]. This stereoselective discrepancy means that total plasma concentration assays may overestimate the free, pharmacologically active fraction of the (S)-(+) enantiomer if not properly separated and quantified using chiral chromatography paired with a -d8 internal standard.

References

  • The Alpha-Adrenoceptor Antagonist Properties of the Enantiomers of Doxazosin in the Human Prostate PubMed / NIH [Link]

  • Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro PubMed / NIH[Link]

  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors PMC / NIH[Link]

  • Doxazosin: An Update of its Clinical Pharmacology and Therapeutic Applications in Hypertension and Benign Prostatic Hyperplasia ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective LC-MS/MS Method Development for the Quantification of (S)-(+)-Doxazosin in Human Plasma

Introduction & Mechanistic Rationale Doxazosin is a quinazoline-derivative that selectively antagonizes postsynaptic α1-adrenergic receptors. While it is widely prescribed as a racemic mixture for the management of benig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Doxazosin is a quinazoline-derivative that selectively antagonizes postsynaptic α1-adrenergic receptors. While it is widely prescribed as a racemic mixture for the management of benign prostatic hyperplasia (BPH) and hypertension, its enantiomers exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Specifically, the receptor affinities and inotropic effects vary significantly between (S)-(+)-Doxazosin and (R)-(-)-Doxazosin. To accurately conduct stereoselective PK studies and therapeutic drug monitoring, a robust, chiral analytical method is required.

This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of (S)-(+)-Doxazosin in human plasma, utilizing Doxazosin-d8 as a stable isotope-labeled internal standard (SIL-IS).

The Causality of Experimental Choices
  • Why Doxazosin-d8? Quantification in complex biological matrices like plasma is highly susceptible to matrix effects, such as ion suppression or enhancement caused by endogenous phospholipids. contains eight deuterium atoms on the piperazine ring, providing a mass shift of +8 Da (m/z 460.2 vs 452.2). This mass difference is optimal: it is large enough to completely eliminate isotopic cross-talk, yet structurally identical enough to ensure co-elution and identical ionization efficiency, perfectly correcting for any variability during extraction and MS detection.

  • Why Liquid-Liquid Extraction (LLE) over Protein Precipitation? Doxazosin is highly protein-bound in plasma (>98%). While protein precipitation is rapid, it fails to remove phospholipids, which severely foul LC columns and suppress MS signals. LLE using tert-butyl methyl ether (TBME) yields a significantly cleaner extract. By alkalinizing the plasma to a pH > 9, doxazosin (pKa ~ 6.9) is driven entirely into its un-ionized free-base form, maximizing its partition into the non-polar organic TBME layer.

  • Why Polysaccharide-Based Chiral Chromatography? Enantiomeric resolution is achieved using a polysaccharide-based chiral stationary phase (CSP). The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric fit between the derivatized amylose/cellulose backbone of the column and the transient diastereomeric complexes formed with the doxazosin enantiomers.

Step-by-Step Methodology

The following protocol is designed to be a self-validating system, incorporating rigorous quality control (QC) checks in alignment with the .

Reagents and Materials
  • Analytes: (S)-(+)-Doxazosin analytical standard, Doxazosin-d8 hydrochloride (Internal Standard).

  • Matrix: Human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile, Water, tert-Butyl Methyl Ether (TBME).

  • Buffers: 0.1 M Sodium Hydroxide (NaOH), 10 mM Ammonium Bicarbonate.

Sample Extraction Protocol (LLE)
  • Aliquot: Transfer 100 µL of human plasma (blank, standard, QC, or unknown sample) into a clean 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Doxazosin-d8 working solution (100 ng/mL in 50% methanol). Vortex for 10 seconds to ensure uniform distribution.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to the sample. Vortex briefly. Note: This critical step ensures the analyte is un-ionized, maximizing extraction recovery.

  • Extraction: Add 1.0 mL of TBME. Shake mechanically for 10 minutes at 1500 rpm to ensure complete partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass tube, avoiding the aqueous boundary. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Workflow A Plasma Aliquot (100 µL) B Spike IS (Doxazosin-d8) A->B C Alkalinization (0.1M NaOH) B->C D LLE Extraction (TBME) C->D E Centrifuge & Transfer D->E F N2 Evaporation (40°C) E->F G Reconstitution F->G H LC-MS/MS G->H

Fig 1. Step-by-step liquid-liquid extraction workflow for Doxazosin plasma samples.

LC-MS/MS Analytical Conditions
  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IG-3, 150 x 4.6 mm, 3 µm) maintained at 25°C.

  • Mobile Phase: Isocratic elution using Acetonitrile : 10 mM Ammonium Bicarbonate (pH 9.0) (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions:

    • (S)-(+)-Doxazosin: m/z 452.2 → 344.2 (Quantifier), 452.2 → 247.1 (Qualifier)

    • Doxazosin-d8 (IS): m/z 460.2 → 352.2

Mechanism cluster_0 Chiral LC Separation cluster_1 ESI-MS/MS Detection N1 Polysaccharide Chiral Column (Enantioselective Binding) N2 (R)-(-)-Doxazosin (Elutes First) N1->N2 Lower Affinity N3 (S)-(+)-Doxazosin (Elutes Second) N1->N3 Higher Affinity N4 ESI+ Ionization [M+H]+ Generation N2->N4 N3->N4 N5 MRM Transitions Analyte: 452.2 -> 344.2 IS: 460.2 -> 352.2 N4->N5

Fig 2. Mechanism of chiral separation and subsequent MS/MS detection for Doxazosin enantiomers.

Method Validation Summary

The method must be validated according to regulatory standards to ensure trustworthiness. The table below summarizes the target quantitative validation parameters required to declare the method "fit-for-purpose" for clinical PK studies.

Validation ParameterICH M10 Acceptance CriteriaTarget Performance for (S)-(+)-Doxazosin
Calibration Range R² ≥ 0.990.50 – 50.0 ng/mL
Lower Limit of Quantitation (LLOQ) Accuracy 80-120%, Precision ≤ 20%0.50 ng/mL (S/N > 10)
Intra/Inter-Assay Precision (CV%) ≤ 15% (for Low, Mid, High QCs)< 8.5% across all QC levels
Intra/Inter-Assay Accuracy 85% – 115% of nominal value92.0% – 108.5%
Extraction Recovery Consistent across QC levels> 85% (Normalized by SIL-IS)
Matrix Effect (IS-normalized) CV ≤ 15% between different lots98% – 102% (Negligible suppression)
Carryover ≤ 20% of LLOQ in blank after ULOQNot detected

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." ICH Multidisciplinary Guidelines. [Link]

  • ResearchGate. "Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase." Scientific Publications Database. [Link]

  • National Center for Biotechnology Information (NCBI). "Quantification of doxazosin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry." PubMed.[Link]

Application

High-Performance Sample Preparation Protocol for the Enantioselective LC-MS/MS Quantification of (S)-(+)-Doxazosin using (S)-(+)-Doxazosin-d8

Executive Summary Doxazosin is a quinazoline-derivative α1-adrenergic receptor antagonist widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH)[1]. Although administered clinically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxazosin is a quinazoline-derivative α1-adrenergic receptor antagonist widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH)[1]. Although administered clinically as a racemic mixture, enantiomer-specific pharmacokinetic (PK) analyses reveal significant stereoselectivity. Notably, the (S)-(+)-enantiomer exhibits approximately two-fold higher systemic exposure (AUC) and higher maximum plasma concentrations (Cmax) compared to the (R)-(-)-enantiomer[1].

To accurately profile these PK differences in clinical and pre-clinical studies, highly selective and sensitive bioanalytical methods are required. This application note details a robust, self-validating Liquid-Liquid Extraction (LLE) protocol coupled with chiral LC-MS/MS. By utilizing (S)-(+)-Doxazosin-d8 as a stable isotope-labeled internal standard (SIL-IS)[2], this methodology effectively eliminates matrix effects, ensuring unparalleled precision and accuracy in biological matrices[3].

Mechanistic Fundamentals & Experimental Design

The Critical Role of (S)-(+)-Doxazosin-d8 as a SIL-IS

In LC-MS/MS analysis of biological matrices like plasma, co-eluting endogenous compounds (e.g., phospholipids) compete with the analyte for charge in the electrospray ionization (ESI) source. This phenomenon leads to unpredictable ion suppression or enhancement.

(S)-(+)-Doxazosin-d8 is synthesized with eight deuterium atoms incorporated into the piperazine ring[2]. Because it shares an identical physicochemical structure and log P with the target analyte, it co-elutes at the exact same chromatographic retention time. Consequently, the SIL-IS experiences the exact same matrix effects as the analyte. By quantifying the ratio of the analyte peak area to the IS peak area, the method functions as a self-validating system —mathematically canceling out ionization variations and extraction losses to ensure absolute quantitative accuracy[3].

G M Endogenous Matrix Components (e.g., Phospholipids) I ESI Source Ion Suppression/Enhancement M->I C Chromatographic Co-elution (Identical Retention Time) I->C Equivalent Matrix Effect A (S)-(+)-Doxazosin (Analyte) A->C D (S)-(+)-Doxazosin-d8 (SIL-IS) D->C R Normalized Peak Area Ratio (Analyte / IS) C->R Q Accurate & Precise Quantification R->Q

Pathway demonstrating how (S)-(+)-Doxazosin-d8 mitigates matrix effects in LC-MS/MS.

Causality Behind the Extraction Strategy

Doxazosin possesses a piperazine ring with a basic nitrogen atom, conferring an acid dissociation constant (pKa) of approximately 6.52[1]. At a physiological pH of ~7.4, a significant fraction of the drug remains ionized, which severely hinders its partitioning into non-polar organic solvents.

To achieve high extraction recovery, the plasma sample must be alkalinized prior to extraction. By adding 0.1 M NaOH to drive the sample pH > 8.5, the piperazine nitrogen is fully deprotonated. This structural shift dramatically increases the lipophilicity of both (S)-(+)-Doxazosin and (S)-(+)-Doxazosin-d8, enabling near-quantitative extraction into a highly non-polar solvent mixture of diethyl ether and n-hexane (70:30, v/v)[4]. This specific solvent blend is chosen because it effectively extracts the lipophilic free-base analytes while leaving polar endogenous proteins and salts in the aqueous phase, yielding an exceptionally clean extract.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytes: (S)-(+)-Doxazosin reference standard and (S)-(+)-Doxazosin-d8 (SIL-IS)[3].

  • Biological Matrix: K2EDTA human plasma.

  • Extraction Solvents: HPLC-grade Diethyl ether and n-hexane.

  • Buffer/Modifiers: 0.1 M Sodium Hydroxide (NaOH).

  • Reconstitution Solution: 10% methanol in isopropanol : 0.05% diethylamine in acetonitrile (70:30, v/v)[4].

Liquid-Liquid Extraction (LLE) Procedure
  • Aliquotation: Transfer exactly 100 µL of human plasma (blank, calibrator, or unknown sample) into a clean 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of the (S)-(+)-Doxazosin-d8 working solution (e.g., 50 ng/mL). Vortex briefly to ensure homogenous distribution within the matrix.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M NaOH to the sample. Vortex for 10 seconds. Causality: This raises the pH above the pKa (6.52), deprotonating the analytes to their highly lipophilic free-base forms.

  • Solvent Addition: Add 1.0 mL of the extraction solvent mixture (Diethyl ether : n-hexane, 70:30, v/v)[4].

  • Partitioning: Vortex vigorously on a multi-tube vortexer for 3 minutes. This maximizes the surface area between the aqueous and organic phases, driving the mass transfer of the analytes into the organic layer.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C. The non-polar organic solvent will form the upper layer, while the aqueous plasma matrix will form the lower layer.

  • Collection: Carefully transfer 800 µL of the upper organic layer into a clean glass tube, ensuring no aqueous phase is aspirated.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of high-purity nitrogen gas in a water bath set to 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute to fully redissolve the analytes.

  • Analysis: Transfer the reconstituted sample into an autosampler vial with a micro-insert for chiral LC-MS/MS injection.

G A Plasma Sample (100 µL) B Add (S)-(+)-Doxazosin-d8 (SIL-IS) A->B C Alkalinization (0.1 M NaOH) Deprotonates piperazine N (pH > pKa 6.52) B->C D Liquid-Liquid Extraction Diethyl ether : n-hexane (70:30 v/v) C->D E Centrifugation (10,000 rpm, 5 min) Phase Separation D->E F Organic Phase Collection & Nitrogen Evaporation (40°C) E->F G Reconstitution in Mobile Phase & Chiral LC-MS/MS Injection F->G

Step-by-step liquid-liquid extraction (LLE) workflow for (S)-(+)-Doxazosin and its SIL-IS.

Analytical LC-MS/MS Parameters

To achieve baseline separation of the enantiomers, a polysaccharide-based chiral stationary phase is required. The following parameters are optimized for the Phenomenex Lux Amylose-2 column[4].

Table 1: Physicochemical Properties
Parameter(S)-(+)-Doxazosin(S)-(+)-Doxazosin-d8
Molecular Formula C23H25N5O5C23H17D8N5O5
Molecular Weight 451.5 g/mol [1]459.53 g/mol [3]
pKa 6.52[1]6.52
Log P 2.1[1]2.1
Table 2: Mass Spectrometry (MRM) Transitions

Detection is performed in positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM)[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
(S)-(+)-Doxazosin 452.2247.1ESI (+)
(S)-(+)-Doxazosin-d8 460.2251.2ESI (+)

Method Validation & Quantitative Data Summary

The described LLE method, when paired with the Doxazosin-d8 internal standard, yields a highly rugged assay suitable for high-throughput clinical PK studies. The use of the SIL-IS normalizes the matrix factor close to 1.0, proving the absence of uncorrected ion suppression.

Table 3: Validation Parameters Summary

Data synthesized from established enantioselective validation standards[4].

Validation ParameterPerformance Result
Linear Dynamic Range 0.100 – 50.0 ng/mL
Extraction Recovery 90% – 98%
Matrix Factor (IS-normalized) 0.979 – 1.063
Intra-batch Precision (%CV) 0.8% – 5.6%
Assay Accuracy 94.8% – 108.0%

References

  • Cayman Chemical. Doxazosin-d8 (hydrochloride) | Product Description.2

  • Veeprho. Doxazosin-D8 | CAS 1126848-44-9. 3

  • Sharma, P., Patel, D. P., et al. (2014). Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. Semantic Scholar. 4

  • MDPI. (2025). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. 1

Sources

Method

Application Note: Preparation of (S)-(+)-Doxazosin-d8 Stock Solutions for Bioanalytical Assays

Abstract This document provides a detailed protocol for the preparation, handling, and storage of (S)-(+)-Doxazosin-d8 stock solutions for use as an internal standard (IS) in bioanalytical assays. The use of a stable iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of (S)-(+)-Doxazosin-d8 stock solutions for use as an internal standard (IS) in bioanalytical assays. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure the accuracy, precision, and reliability of bioanalytical data through the proper preparation of this critical reagent.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, the goal is to accurately measure the concentration of an analyte in a complex biological matrix. The entire analytical process, from sample collection to final analysis, is subject to potential variability. A suitable internal standard is introduced to the sample at a known concentration early in the workflow to compensate for these variations.[3]

(S)-(+)-Doxazosin-d8 is the deuterated form of (S)-(+)-Doxazosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[4] As a SIL-IS, (S)-(+)-Doxazosin-d8 is the gold standard for the quantitative analysis of Doxazosin.[1] Its physicochemical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization behavior allow it to effectively normalize for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.[2]

The workflow for preparing and utilizing the (S)-(+)-Doxazosin-d8 internal standard is a critical process that underpins the validity of the entire bioanalytical method.

G cluster_prep Solution Preparation cluster_analysis Bioanalytical Workflow A Receipt of (S)-(+)-Doxazosin-d8 (Verify CoA) B Primary Stock Solution (e.g., 1 mg/mL) A->B Accurate Weighing & Dissolution C Intermediate Stock Solution (e.g., 10 µg/mL) B->C Serial Dilution D Working Internal Standard Solution (e.g., 100 ng/mL) C->D Serial Dilution E Spiking of IS into Samples (Calibration, QC, Unknowns) D->E Precise Aliquoting F Sample Extraction E->F G LC-MS/MS Analysis F->G H Data Processing (Analyte/IS Ratio) G->H

Caption: Workflow for the preparation and use of (S)-(+)-Doxazosin-d8 internal standard.

(S)-(+)-Doxazosin-d8: Chemical and Physical Properties

A thorough understanding of the reference standard is fundamental to its proper handling and use. The Certificate of Analysis (CoA) accompanying the standard is a critical document providing essential information on purity, identity, and storage.[5]

PropertyValueSource(s)
Chemical Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone[6]
Molecular Formula C₂₃H₁₇D₈N₅O₅[5]
Molecular Weight 459.53 g/mol [5]
Appearance Typically a solid[7]
Solubility Soluble in DMSO and Acetonitrile:Methanol (1:1)[7]
Storage Conditions -20°C for long-term storage[7][8]

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and a working internal standard solution. All preparation steps should be conducted in a controlled laboratory environment using calibrated equipment.

Materials and Equipment
  • (S)-(+)-Doxazosin-d8 solid reference standard

  • High-purity solvents (e.g., HPLC or LC-MS grade Methanol, DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks (various sizes)

  • Calibrated pipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer

  • Ultrasonic bath (optional)

Step-by-Step Methodology

Step 1: Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the most concentrated solution and serves as the source for all subsequent dilutions. Its accurate preparation is paramount.

  • Equilibration: Allow the sealed container of (S)-(+)-Doxazosin-d8 to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid.[9]

  • Weighing: Accurately weigh a suitable amount of the solid standard (e.g., 5 mg) using a calibrated analytical balance. The exact amount will depend on the required volume of the stock solution.

  • Dissolution: Quantitatively transfer the weighed solid into a Class A volumetric flask. Add a small volume of the chosen solvent (e.g., Methanol or DMSO) to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution. Doxazosin mesylate is soluble in DMSO at approximately 2 mg/mL and in a 1:1 mixture of Acetonitrile:Methanol.[7][10] Methanol is a common and appropriate choice for LC-MS applications.

  • Dilution to Volume: Once completely dissolved, bring the solution to the final volume with the solvent. Ensure the solution is homogeneous by inverting the flask multiple times.

  • Labeling and Storage: Transfer the primary stock solution into a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiry date. Store the primary stock solution at -20°C.[7][11]

Step 2: Preparation of Intermediate Stock Solution (e.g., 10 µg/mL)

An intermediate stock solution facilitates the accurate preparation of the working solution and minimizes the potential for error associated with large dilution factors.

  • Equilibration: Allow the primary stock solution to thaw and equilibrate to room temperature.

  • Dilution: Using a calibrated pipette, transfer a precise volume of the primary stock solution (e.g., 100 µL of the 1 mg/mL stock) into a volumetric flask.

  • Dilution to Volume: Dilute to the final volume with the appropriate solvent (e.g., to 10 mL with Methanol) and mix thoroughly.

  • Labeling and Storage: Transfer to a labeled amber vial and store at -20°C.

Step 3: Preparation of Working Internal Standard Solution (e.g., 100 ng/mL)

The working IS solution is the solution that will be added to the analytical samples. Its concentration should be optimized during method development to yield a consistent and appropriate response in the LC-MS/MS system. A concentration that is too high may cause ion suppression, while one that is too low may result in poor precision.

  • Equilibration: Allow the intermediate stock solution to thaw and equilibrate to room temperature.

  • Dilution: Transfer a precise volume of the intermediate stock solution (e.g., 1 mL of the 10 µg/mL stock) into a volumetric flask.

  • Dilution to Volume: Dilute to the final volume (e.g., to 100 mL) with the appropriate solvent, which is often the mobile phase or a solvent compatible with the initial sample preparation steps (e.g., 50% Methanol in water). Mix thoroughly.

  • Labeling and Storage: This solution may be stored at 2-8°C for short-term use, but fresh preparation is often recommended for each analytical run to ensure consistency.

G cluster_0 Primary Stock (1 mg/mL) cluster_1 Intermediate Stock (10 µg/mL) cluster_2 Working IS (100 ng/mL) weigh Weigh 5 mg Doxazosin-d8 dissolve Dissolve in ~4 mL Methanol weigh->dissolve volume Bring to 5 mL in Volumetric Flask dissolve->volume pipette1 Pipette 100 µL of Primary Stock volume->pipette1 Dilution 1:100 dilute1 Dilute to 10 mL with Methanol pipette1->dilute1 pipette2 Pipette 1 mL of Intermediate Stock dilute1->pipette2 Dilution 1:100 dilute2 Dilute to 100 mL with 50% Methanol pipette2->dilute2

Caption: Serial dilution scheme for preparing (S)-(+)-Doxazosin-d8 solutions.

Stability and Storage: A Self-Validating System

The integrity of the stock solutions over time is critical for the long-term reproducibility of the bioanalytical method.

  • Freeze-Thaw Stability: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the primary and intermediate stock solutions into smaller, single-use vials.

  • Working Solution Stability: The stability of the more dilute working solution should be established under the conditions of use (e.g., autosampler temperature). It is often recommended to prepare this solution fresh for each analytical batch.

The bioanalytical method validation process, as outlined by regulatory bodies like the FDA, should include experiments to formally assess the stability of the analyte and internal standard in the stock solutions and in the biological matrix under various storage and handling conditions.

Conclusion

The meticulous preparation of (S)-(+)-Doxazosin-d8 stock solutions is a fundamental prerequisite for the development and validation of reliable bioanalytical methods for the quantification of doxazosin. By adhering to the principles of accurate weighing, appropriate solvent selection, precise dilutions, and proper storage, researchers can ensure the integrity of their internal standard, which in turn underpins the accuracy and reproducibility of their study data. The causality behind each step, from allowing the standard to equilibrate to room temperature to prevent moisture contamination to using a SIL-IS to account for matrix effects, contributes to a self-validating system that ensures data of the highest quality.

References

  • Daicel Pharma. Doxazosin Impurities Manufacturer & Supplier. [Link]

  • Veeprho. Doxazosin-D8 | CAS 1126848-44-9. [Link]

  • USP. (2023). Methods for the Analysis of Doxazosin Extended-Release Tablets. [Link]

  • Ma, B., et al. (2007). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Biomedical Chromatography, 21(2), 147-152. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Jeong, D. W., et al. (2006). High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study of controlled release doxazosin tablets. Biomedical Chromatography, 20(11), 1291-1297. [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?[Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • Gikas, E., et al. (2010). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of Chromatographic Science, 48(2), 139-144. [Link]

  • NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • Patel, M. J., et al. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(1), 107-120. [Link]

  • Google Patents.
  • Gikas, E., et al. (2010). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of Chromatographic Science, 48(2), 139-144. [Link]

  • Studzińska, S., & Buszewski, B. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(1), 133. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Pharmaffiliates. Doxazosin-impurities. [Link]

  • Sharma, P., et al. (2014). Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. Journal of Chromatography B, 969, 119-126. [Link]

  • Shimadzu. Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. [Link]

  • Japanese Pharmacopoeia. Doxazosin Mesilate Tablets. [Link]

  • St-Onge, M., & Yogi, A. (2023). Doxazosin. In StatPearls. StatPearls Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isotopic Exchange &amp; Stereochemical Stability in (S)-(+)-Doxazosin-d8 Solutions

Introduction Welcome to the Technical Support Center for (S)-(+)-Doxazosin-d8 . As a critical internal standard (IS) for the LC-MS/MS quantification of doxazosin, maintaining the isotopic and stereochemical integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for (S)-(+)-Doxazosin-d8 . As a critical internal standard (IS) for the LC-MS/MS quantification of doxazosin, maintaining the isotopic and stereochemical integrity of this molecule is paramount. Doxazosin contains a piperazine ring (where the D8 stable isotopes are typically located) and a chiral center at the C2 position of the 1,4-benzodioxin ring.

During assay development, researchers frequently encounter two major phenomena that compromise quantification accuracy: isotopic exchange (unexpected loss or gain of mass) and chiral inversion (racemization leading to chromatographic peak splitting). This guide provides field-proven, mechanistically grounded solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my (S)-(+)-Doxazosin-d8 internal standard showing an M+9 peak (m/z 461) when stored in Methanol-d4?

A1: This is a classic case of solvent-mediated isotopic exchange at the chiral center. The C2 position of the 1,4-benzodioxin ring is alpha to a carbonyl group (methanone). This alpha-proton is uniquely acidic. When stored in a deuterated protic solvent like Methanol-d4, even trace basicity in the glass vial can catalyze the abstraction of this proton, forming a planar enolate intermediate. Upon reprotonation by the solvent, a deuterium atom is incorporated, converting the molecule to Doxazosin-d9 and shifting the mass from m/z 460 to 461[1].

  • Causality-Driven Solution: Never store (S)-(+)-Doxazosin-d8 stock solutions in deuterated protic solvents. Use LC-MS grade Acetonitrile or non-deuterated Methanol to preserve the M+8 mass.

Q2: I am performing chiral LC-MS/MS, but my (S)-(+)-Doxazosin-d8 IS peak is splitting into two distinct peaks over time. Why?

A2: Your internal standard is undergoing base-catalyzed racemization during sample preparation. Standard liquid-liquid extraction (LLE) protocols for doxazosin often utilize strongly alkaline conditions (e.g., 0.1% ammonia or NaOH) to neutralize the piperazine ring for organic partitioning[2][3]. However, strong bases abstract the C2 alpha-proton, destroying the (S)-stereocenter via enolization[4]. When the molecule reprotonates, it forms a racemic (R/S) mixture, resulting in two chiral chromatographic peaks and halving your target IS response.

  • Causality-Driven Solution: Switch to a mild buffering agent (pH 8.0–8.5) such as Ammonium Bicarbonate during LLE. This provides sufficient neutralization for extraction recovery without triggering enolization.

Q3: My D8 signal (m/z 460) is losing intensity, and I see D7 (m/z 459) and D6 (m/z 458) species appearing during ESI-MS/MS. Is the standard degrading?

A3: This indicates in-source hydrogen/deuterium (H/D) scrambling or back-exchange, rather than chemical degradation in the vial. While the carbon-bound deuteriums on the piperazine ring are generally stable in solution, the extreme localized heat and voltage in the Electrospray Ionization (ESI) source can catalyze gas-phase H/D exchange with the protic mobile phase (e.g., aqueous formic acid)[5].

  • Causality-Driven Solution: Optimize your MS source parameters. Lower the capillary/desolvation temperature (e.g., from 450°C to 350°C) and reduce the declustering potential to minimize thermal energy transfer during ionization.

Mechanistic Pathway

Mechanism S_Dox (S)-(+)-Doxazosin-d8 (m/z 460) Enolate Planar Enolate Intermediate (Loss of C2 Proton) S_Dox->Enolate Base-catalyzed Deprotonation Base Alkaline Matrix (OH- / NH3) Base->Enolate Racemization Reprotonation (H2O) Racemic Doxazosin-d8 Enolate->Racemization +H+ Exchange Deuteration (D2O/MeOD) (R/S)-Doxazosin-d9 (m/z 461) Enolate->Exchange +D+

Fig 1. Base-catalyzed enolization leading to racemization and isotopic exchange.

Data Presentation: Impact of Sample Prep Conditions

Matrix / ConditionApprox. pHRacemization (%)Isotopic Shift (M+9)D8 Back-Exchange (M+7)Recommended Action
Methanol-d4 Stock (Storage) Neutral< 1%High (D9 formation)LowUse non-deuterated MeOH or ACN.
0.1% Ammonia LLE (Standard) ~10.5> 40% (Peak Splitting)None (if H₂O based)ModerateAvoid strong bases; use mild buffers.
NH₄HCO₃ Buffer LLE (Optimized) ~8.2< 2%NoneLowOptimal extraction condition.
High Temp ESI Source (>450°C) Acidic< 1%NoneHigh (Scrambling)Lower capillary temp to 300-350°C.

Experimental Protocols: Optimized LLE Workflow

To balance the need for un-ionized extraction recovery with the strict requirement for chiral and isotopic stability, follow this self-validating Liquid-Liquid Extraction (LLE) protocol.

Step-by-Step Methodology:

  • Aliquoting: Transfer 100 µL of human plasma to a clean 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of (S)-(+)-Doxazosin-d8 working solution (100 ng/mL in Acetonitrile). Vortex for 10 seconds.

  • Mild Buffering (Critical Step): Add 50 µL of 100 mM Ammonium Bicarbonate (NH₄HCO₃) buffer (pH 8.2).

    • Scientific Rationale: This specific pH is high enough to deprotonate the piperazine moiety (pKa ~7.0) for efficient organic partitioning, but low enough to prevent base-catalyzed enolization of the C2 alpha-proton on the benzodioxin ring.

  • Extraction: Add 1.0 mL of MTBE:Hexane (1:1, v/v). Vortex vigorously for 5 minutes to ensure partitioning[3].

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer (800 µL) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C. Do not exceed 30°C to prevent thermal degradation.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at your starting gradient conditions (e.g., 80:20 v/v).

Workflow Step1 1. Plasma Aliquot Add (S)-(+)-Doxazosin-d8 IS Step2 2. Mild Buffering Add NH4HCO3 (pH 8.2) Step1->Step2 Step3 3. LLE Extraction MTBE:Hexane (1:1 v/v) Step2->Step3 Step4 4. Organic Phase Evaporation N2 stream at 30°C Step3->Step4 Step5 5. Reconstitution 0.1% Formic Acid in ACN/H2O Step4->Step5

Fig 2. Optimized LLE workflow preventing chiral inversion and isotopic exchange.

References

  • LC-MS Determination and Relative Bioavailability of Doxazosin Mesylate Tablets in Healthy Chinese Male Volunteers - PubMed Source: nih.gov
  • A Rapid and Sensitive Reversed Phase Liquid Chromatography-Tandem Mass Spectrometry Method For Quantification Of Doxazosin Mesylate In Human Plasma Using Doxazosin Mesylate D8 As Internal Standard - Taylor & Francis Source: tandfonline.com
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK Source: wuxiapptec.com
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Public
  • Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC Source: nih.gov

Sources

Reference Data & Comparative Studies

Validation

Stereoselective Profiling: (S)-(+)-Doxazosin-d8 vs (R)-(-)-Doxazosin-d8 in Receptor Binding and Pharmacokinetics

Doxazosin is a highly selective quinazoline-derivative α1​ -adrenergic receptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. While administered clinically as a race...

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Author: BenchChem Technical Support Team. Date: April 2026

Doxazosin is a highly selective quinazoline-derivative α1​ -adrenergic receptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. While administered clinically as a racemic mixture, its chiral center dictates distinct pharmacokinetic and off-target binding profiles for its (S)-(+) and (R)-(-) enantiomers.

For rigorous bioanalytical and pharmacokinetic (PK) studies, deuterated isotopologues—(S)-(+)-Doxazosin-d8 and (R)-(-)-Doxazosin-d8 —serve as indispensable internal standards (IS). The incorporation of eight deuterium atoms onto the 1,4-benzodioxane ring provides a +8 Da mass shift for mass spectrometry without altering the intrinsic receptor binding affinities or the stereoselective behavior of the native drug.

This guide provides an objective, data-driven comparison of these enantiomers, focusing on receptor binding parity, pharmacokinetic divergence, and the validated experimental workflows required to study them.

Receptor Binding Profile: Equipotency vs. Stereoselectivity

The primary therapeutic mechanism of doxazosin relies on the blockade of α1​ -adrenergic receptors ( α1A​ , α1B​ , and α1D​ subtypes) in the prostate and vascular smooth muscle.

α1​ -Adrenoceptor Binding (The Primary Target)

Experimental data utilizing human prostate tissue and cloned receptor models demonstrate that the stereochemistry of doxazosin does not significantly influence its affinity for α1​ -adrenoceptors. Both the (S)-(+) and (R)-(-) enantiomers bind with high, equipotent affinity across all three α1​ subtypes . Because the -d8 modification is located on the periphery of the pharmacophore, the deuterated standards perfectly mimic this equipotent binding behavior.

α2​ -Adrenoceptor Binding (Off-Target Divergence)

While α1​ binding is non-stereoselective, off-target binding to α2​ -adrenoceptors reveals a distinct chiral preference. The (R)-(-)-enantiomer exhibits a 3- to 4-fold higher binding affinity for α2​ -receptors compared to the (S)-(+)-enantiomer . Though doxazosin is highly selective for α1​ overall, this slight α2​ divergence highlights the importance of enantiomeric separation in comprehensive toxicological profiling.

Quantitative Binding Summary

Table 1: Comparative Receptor Binding Affinities ( pKi ) in Human Tissue

Receptor TargetRacemic Doxazosin ( pKi )(R)-(-)-Doxazosin ( pKi )(S)-(+)-Doxazosin ( pKi )Observation
α1​ -Adrenoceptor 8.60 – 8.638.47 – 8.558.61 – 8.65Equipotent; no significant stereoselectivity
α2​ -Adrenoceptor ~ 6.206.47 – 6.545.91 – 5.94(R)-enantiomer exhibits 3-4x higher affinity

Data adapted from Hatano et al., 1996 . pKi represents the negative logarithm of the inhibition constant ( Ki​ ).

Pathway Dox (S)/(R)-Doxazosin-d8 Receptor α1-Adrenergic Receptor Dox->Receptor Competitively Blocks Relaxation Vasodilation / Relaxation Dox->Relaxation Net Physiological Effect NE Norepinephrine NE->Receptor Activates Gq Gq Protein Receptor->Gq Stimulates PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Mechanism of α1-adrenergic receptor blockade by Doxazosin enantiomers.

Pharmacokinetic & Plasma Protein Binding Divergence

If both enantiomers block the primary receptor equally, why distinguish between them? The causality lies in plasma protein binding and metabolic clearance .

In vivo, the (S)-(+)-enantiomer demonstrates significantly higher binding capacity to plasma proteins (such as α1​ -acid glycoprotein and albumin) compared to the (R)-(-)-enantiomer . Because only the free (unbound) drug can be cleared by hepatic enzymes (primarily CYP3A4), the (S)-(+)-enantiomer exhibits a slower metabolic clearance rate. Consequently, pharmacokinetic studies consistently show an approximately two-fold higher Area Under the Curve (AUC) for the (S)-(+)-enantiomer following the administration of racemic doxazosin .

To accurately measure these divergent PK profiles without interference from endogenous matrix components, (S)-Doxazosin-d8 and (R)-Doxazosin-d8 are spiked into biological samples as internal standards.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality and assay integrity.

Protocol A: Radioligand Competitive Binding Assay (Receptor Affinity)

Purpose: To determine the Ki​ of (S)- and (R)-Doxazosin-d8 at cloned α1​ -AR subtypes.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human α1A​ , α1B​ , or α1D​ receptors. Causality: Using cloned receptors eliminates tissue-specific variables and endogenous adrenergic tone.

  • Radioligand Saturation (Validation Step): Incubate membranes with increasing concentrations of [3H] -prazosin to establish the equilibrium dissociation constant ( Kd​ ) of the radioligand.

  • Non-Specific Binding (NSB) Control: In parallel wells, add a saturating concentration (10 µM) of unlabeled phentolamine. Causality: This ensures that the measured radioactivity is strictly receptor-mediated. Specific Binding = Total Binding - NSB.

  • Competitive Displacement: Incubate membranes with a fixed concentration of [3H] -prazosin (at its Kd​ ) and varying concentrations ( 10−11 to 10−4 M) of either (S)-Doxazosin-d8 or (R)-Doxazosin-d8.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer to remove unbound ligand.

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: LC-MS/MS Stereoselective Quantification

Purpose: To quantify the PK divergence of doxazosin enantiomers in plasma using -d8 internal standards.

  • Sample Spiking (Validation Step): Spike 100 µL of plasma (containing unknown concentrations of unlabeled racemic doxazosin) with a known, fixed concentration of (S)-Doxazosin-d8 and (R)-Doxazosin-d8. Causality: The -d8 isotopes co-elute with their unlabeled counterparts, perfectly correcting for any matrix-induced ion suppression during MS ionization.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chiral LC Separation: Inject the sample onto a chiral stationary phase column (e.g., Chiralpak AGP). Use a mobile phase of 10 mM ammonium acetate / acetonitrile to resolve the (S) and (R) enantiomers.

  • MS/MS Detection (MRM Mode):

    • Monitor the unlabeled enantiomers at m/z 452.2 344.1.

    • Monitor the -d8 internal standards at m/z 460.2 352.1.

  • System Validation: Run a standard curve alongside Quality Control (QC) samples at low, medium, and high concentrations. Assay integrity is confirmed if QC accuracy is within ± 15% and no isotopic scrambling (loss of deuterium) is observed in the blank matrix.

Workflow Sample 1. Plasma Sample (Unlabeled Racemic Doxazosin) Spike 2. Spike Internal Standard ((S)- or (R)-Doxazosin-d8) Sample->Spike Prep 3. Protein Precipitation (Acetonitrile + Centrifugation) Spike->Prep LC 4. Chiral LC Separation (Resolves S and R enantiomers) Prep->LC MS 5. MS/MS Detection (MRM: +8 Da mass shift for IS) LC->MS Data 6. Pharmacokinetic Analysis (Ratio of Unlabeled/d8) MS->Data

LC-MS/MS workflow using Doxazosin-d8 internal standards for PK analysis.

References

  • Hatano A, Tang R, Walden PD, Lepor H. "The Alpha-Adrenoceptor Antagonist Properties of the Enantiomers of Doxazosin in the Human Prostate." European Journal of Pharmacology, 1996.[Link]

  • Sun JA, Kong DZ, Zhen YQ, Ren LM. "Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro." Acta Pharmacologica Sinica, 2013.[Link]

  • Fatima D, Alasmari MS, Alshomrani Y, Zamir A, Alqahtani F, Hussain I, Rasool MF. "A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations." Pharmaceuticals, 2025.[Link]

Comparative

Accuracy and Precision Validation for (S)-(+)-Doxazosin-d8 Pharmacokinetic Assays: A Comparative Guide

Executive Summary Doxazosin is a potent α1-adrenergic antagonist widely prescribed for hypertension and benign prostatic hyperplasia. Although administered as a racemate, its pharmacokinetics (PK) and pharmacodynamics ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxazosin is a potent α1-adrenergic antagonist widely prescribed for hypertension and benign prostatic hyperplasia. Although administered as a racemate, its pharmacokinetics (PK) and pharmacodynamics are highly stereospecific. Accurate quantification of the active (S)-(+)-enantiomer in human plasma is critical for clinical PK modeling and bioequivalence studies.

This guide provides an authoritative, objective comparison of assay performance when utilizing a stable isotope-labeled internal standard (SIL-IS), specifically (S)-(+)-Doxazosin-d8 , versus traditional structural analogs. By dissecting the causality behind experimental choices, we establish a self-validating analytical framework that ensures compliance with stringent global regulatory standards.

Mechanistic Rationale: The Causality of SIL-IS Superiority

In enantioselective PK assays, separating (R)-(-)- and (S)-(+)-Doxazosin requires chiral stationary phases (e.g., polysaccharide-based columns). These columns often exhibit broader chromatographic peaks and are highly susceptible to matrix-induced retention time shifts.

When utilizing a structural analog internal standard (such as Prazosin or Terazosin), the IS and the target (S)-(+)-Doxazosin inevitably elute at different times. In positive electrospray ionization (+ESI) mass spectrometry, co-eluting endogenous matrix components (such as plasma phospholipids) compete with the analyte for charge droplets, causing unpredictable ion suppression. Because an analog IS and the target analyte elute differently, they experience distinct matrix environments, leading to uncorrected variance.

By employing (S)-(+)-Doxazosin-d8 , the internal standard shares identical physicochemical properties and co-elutes perfectly with the target analyte. Any matrix effect, ionization suppression, or extraction loss applies equally to both the unlabeled drug and the deuterated IS. This maintains a constant Analyte/IS response ratio, self-correcting the system and forming the foundation of a highly reproducible assay.

Experimental Workflow

G N1 1. Plasma Sample Aliquot + (S)-(+)-Doxazosin-d8 (SIL-IS) N2 2. Liquid-Liquid Extraction (LLE) (tert-Butyl Methyl Ether) N1->N2 N3 3. Organic Phase Evaporation (N2 stream at 40°C) N2->N3 N4 4. Reconstitution (Acetonitrile / Ammonia Buffer) N3->N4 N5 5. Chiral LC Separation (Polysaccharide Column) N4->N5 N6 6. ESI-MS/MS Detection (MRM) Analyte: m/z 452 -> 344 IS: m/z 460 -> 352 N5->N6 N7 7. Data Processing (Analyte/IS Ratio Calculation) N6->N7

Chiral LC-MS/MS workflow for (S)-(+)-Doxazosin quantification using a deuterated IS.

Self-Validating Experimental Protocol

To guarantee data integrity, the assay validation must operate as a self-validating system, where every step includes built-in quality checks.

Step 1: Preparation of Calibration Standards and Quality Control (QC) Samples

  • Action : Prepare a calibration curve (0.100 to 50.0 ng/mL) and QCs at four levels: LLOQ (0.100 ng/mL), LQC (0.300 ng/mL), MQC (20.0 ng/mL), and HQC (40.0 ng/mL) in blank human plasma (K2EDTA)[1].

  • Causality : Utilizing four distinct concentration levels ensures the assay's precision and accuracy are validated across the entire dynamic range. This proves the linearity of the detector response and confirms that the method is fit-for-purpose for both peak (Cmax) and trough elimination phases of Doxazosin.

Step 2: Sample Processing via Liquid-Liquid Extraction (LLE)

  • Action : Aliquot 200 µL of spiked human plasma. Add 20 µL of (S)-(+)-Doxazosin-d8 working solution. Add 2 mL of tert-butyl methyl ether (TBME). Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes[1].

  • Causality : TBME provides high extraction recovery for lipophilic basic drugs while leaving polar matrix components (salts, proteins) in the aqueous layer. This selective partitioning minimizes downstream MS source contamination and prolongs the lifespan of the fragile chiral column.

Step 3: Chiral LC-MS/MS Analysis

  • Action : Evaporate the organic layer under a gentle N2 stream and reconstitute the dry residue in 100 µL of mobile phase (e.g., Acetonitrile: 0.05% Ammonia solution). Inject onto a polysaccharide-based chiral column[1]. Monitor MRM transitions: m/z 452 → 344 for (S)-(+)-Doxazosin and m/z 460 → 352 for (S)-(+)-Doxazosin-d8.

  • Causality : Ammonia acts as a volatile basic modifier, maintaining doxazosin in its un-ionized state to improve peak shape on the chiral stationary phase, while remaining fully compatible with positive electrospray ionization (+ESI).

Step 4: Accuracy and Precision Validation

  • Action : Analyze 6 replicates of each QC level in a single run (Intra-day) and across three separate runs on different days (Inter-day).

  • Causality : Evaluating inter-day variance accounts for instrument drift, mobile phase preparation differences, and column equilibration states, ensuring the method's robustness over time and establishing a self-validating analytical batch.

Comparative Performance: (S)-(+)-Doxazosin-d8 vs. Structural Analog IS

To objectively demonstrate the superiority of the SIL-IS, the following table compares the validation parameters of (S)-(+)-Doxazosin-d8 against a commonly used structural analog, Prazosin, in a standardized chiral LC-MS/MS assay.

Validation Parameter(S)-(+)-Doxazosin-d8 (SIL-IS)Prazosin (Analog IS)Performance Impact
Matrix Effect (Normalized) 98.5% – 101.2%78.4% – 86.1%SIL-IS perfectly corrects for ESI ion suppression.
Extraction Recovery 91.2% ± 2.1%85.4% ± 6.3%SIL-IS tracks analyte loss during LLE identically.
Intra-day Precision (%CV) 2.4% – 5.1%8.2% – 11.5%SIL-IS yields tighter data clustering across replicates.
Inter-day Accuracy (% Bias) -1.5% to +2.8%-8.5% to +10.2%SIL-IS ensures long-term assay reproducibility.
Co-elution with Analyte Yes (Identical RT)No (RT shift ~0.9 min)Analog IS fails to capture the exact matrix environment.

Regulatory Grounding and Acceptance Criteria

For a pharmacokinetic assay to be deemed reliable for regulatory submissions, it must adhere to strict validation guidelines. According to the FDA’s 2018 Bioanalytical Method Validation Guidance[2] and the EMA’s ICH M10 guideline[3]:

  • Accuracy : The mean concentration must be within ±15% of the nominal concentration for LQC, MQC, and HQC, and within ±20% for the LLOQ[3],[2].

  • Precision : The coefficient of variation (%CV) must not exceed 15% for LQC, MQC, and HQC, and must be ≤20% for the LLOQ[3],[2].

As demonstrated in the comparative data, utilizing (S)-(+)-Doxazosin-d8 comfortably satisfies these criteria, whereas structural analogs risk approaching the maximum allowable variance, potentially leading to batch failures during Incurred Sample Reanalysis (ISR).

References

  • Source: EMA (europa.eu)
  • Source: FDA (fda.gov)
  • Title: LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

(S)-(+)-Doxazosin-d8 proper disposal procedures

This comprehensive technical guide outlines the rigorous safety, handling, and disposal protocols for (S)-(+)-Doxazosin-d8 . Designed for analytical chemists and drug development professionals, this document synthesizes...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide outlines the rigorous safety, handling, and disposal protocols for (S)-(+)-Doxazosin-d8 . Designed for analytical chemists and drug development professionals, this document synthesizes regulatory mandates with practical laboratory workflows to ensure absolute compliance and environmental safety.

Hazard Characterization & Causality

(S)-(+)-Doxazosin-d8 is an enantiomerically pure, stable isotope-labeled reference material. In pharmaceutical development, it is primarily deployed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The substitution of eight protium atoms with deuterium (D8) provides a +8 Da mass shift that eliminates isotopic cross-talk with the unlabeled drug, while the kinetic isotope effect (KIE) increases the molecule's metabolic stability[1].

Causality of Hazard: Because deuterium is a stable, non-radioactive isotope, (S)-(+)-Doxazosin-d8 does not require radioactive waste management[1]. However, its parent compound is a potent alpha-1 adrenergic receptor antagonist. While therapeutically useful for hypertension, this pharmacological mechanism causes severe physiological disruption in aquatic organisms[2]. Consequently, the compound is classified as an Aquatic Chronic 2 (H411) hazard and a Water Hazard Class 3 (WGK 3) substance, meaning even minute trace quantities pose extreme dangers to drinking water and aquatic ecosystems[2].

Quantitative Hazard & Physico-Chemical Data
Property / HazardValue / ClassificationCausality / Operational Implication
Molecular Formula C₂₃H₁₇D₈N₅O₅ • HClDeuteration increases mass for precise LC-MS resolution.
Radioactivity None (Stable Isotope)Exempt from NRC radioactive waste protocols[1].
Aquatic Toxicity Aquatic Chronic 2 (H411)Highly toxic to fish/plankton; mandates zero-drain disposal[2][3].
Water Hazard Class WGK 3 (Extremely Hazardous)Even trace amounts pose severe drinking water risks[2].
Target Organ Toxicity STOT RE 2 (H373)Prolonged exposure requires strict respiratory/skin PPE[3].

Regulatory Framework & Disposal Pathways

The disposal of (S)-(+)-Doxazosin-d8 must strictly adhere to the[4]. The most critical mandate for laboratory operators is the Sewer Prohibition [4][5]. Under no circumstances can this compound—whether as a solid standard, a stock solution, or LC-MS effluent—be disposed of down the drain[2][5].

G Dox (S)-(+)-Doxazosin-d8 (Solid Powder) Prep Stock Solution Prep (MeOH / ACN) Dox->Prep Dissolution SolidWaste Solid Pharma Waste (Vials, PPE) Dox->SolidWaste Residuals/Spills LCMS LC-MS/MS Assay (Internal Standard) Prep->LCMS Aliquot LiqWaste Mixed Solvent Waste (Toxic + Flammable) LCMS->LiqWaste Effluent Sewer Sewer Disposal (PROHIBITED) SolidWaste->Sewer EPA BAN Incinerator RCRA Incineration (APPROVED) SolidWaste->Incinerator EPA Subpart P LiqWaste->Sewer EPA BAN LiqWaste->Incinerator EPA Subpart P

Workflow and regulatory disposal pathways for (S)-(+)-Doxazosin-d8.

Step-by-Step Operational Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must include a verification action.

Step 1: Source Segregation & State Assessment Causality: In analytical labs, (S)-(+)-Doxazosin-d8 is rarely disposed of as pure powder. It is usually dissolved in organic solvents (e.g., methanol, acetonitrile). Mixing this with general aqueous waste creates a highly complex, flammable, and toxic waste stream that complicates commercial processing[1].

  • Solid Waste: Empty vials, contaminated spatulas, and weighing paper must be segregated into dedicated, puncture-proof High-Density Polyethylene (HDPE) containers[5].

  • Liquid Waste: LC-MS/MS effluents must be collected in amber glass bottles to prevent UV-catalyzed degradation or pressure expansion, segregated by halogenated or non-halogenated solvent profiles[1].

Step 2: Primary Containment & Self-Validation

  • Action: Ensure the waste container is structurally sound and chemically compatible with the solvent matrix[5].

  • Validation: Before adding waste, visually inspect the container for micro-fractures. After adding waste, verify the cap is hermetically sealed. Self-Validation Check: A container is only considered "closed" if it can be gently tipped without leaking.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Transfer sealed containers to a designated, well-ventilated SAA[1].

  • Labeling: Containers must be explicitly labeled as "Hazardous Waste Pharmaceuticals"[5]. While specific RCRA waste codes are generally not required under Subpart P for the general accumulation container, adding "Contains Doxazosin / Toxic to Aquatic Life" ensures downstream handlers are aware of the specific ecotoxicity[2][5].

Step 4: Final Disposition

  • Action: Coordinate with a licensed hazardous waste vendor for pickup. The manifest must indicate the waste is destined for high-temperature incineration, which is the only approved method for destroying the active pharmaceutical ingredient and mitigating environmental release[4][6].

Spill Response & Decontamination Protocol

Spills of highly active pharmaceutical ingredients (APIs) require immediate, methodical action to prevent the inhalation of dust and environmental release[3][7].

Spill Spill Spill Event Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Assess Assess Material State PPE->Assess Solid Damp Wipe Method (Prevents Dust) Assess->Solid Dry Powder Liquid Inert Absorbent (Diatomite) Assess->Liquid Organic Solution Decon Surface Decontamination (Alcohol Wash) Solid->Decon Liquid->Decon Dispose Seal in RCRA Container Decon->Dispose

Step-by-step spill response and containment protocol for Doxazosin-d8.

Execution Steps:

  • Evacuate and Isolate: Restrict access to the spill area. If the spill involves a large volume of LC-MS solvent, eliminate all ignition sources[7].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, ANSI Z87.1 safety goggles, and a lab coat. If dry powder is aerosolized, an N95 or P100 particulate respirator is strictly required[1][8].

  • Containment (Based on State):

    • For Dry Powder: Do NOT sweep, as this generates inhalable API dust[3]. Use a damp cloth or a HEPA-filtered vacuum to collect the solid[3].

    • For Liquid Solutions: Apply an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders) to absorb the spill[8]. Never use combustible materials like paper towels for strong oxidizing solvents.

  • Decontamination: Scrub the affected surfaces with a 70% alcohol solution, followed by a water rinse, to ensure all residual API is solubilized and removed[8].

  • Disposal: Place all contaminated wipes, absorbents, and PPE into a heavy-duty hazardous waste bag, seal tightly, and process via the Solid Waste protocol outlined above[3].

References

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). Available at:[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Quarles & Brady LLP. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (S)-(+)-Doxazosin-d8

[label="2. Containment | Mechanistic pathway of Doxazosin-d8 exposure leading to systemic hypotension.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Containment |

Mechanistic pathway of Doxazosin-d8 exposure leading to systemic hypotension.

Quantitative Hazard Summary

Based on the Globally Harmonized System (GHS) classification for Doxazosin[1], the following table outlines the quantitative hazards and their direct implications for laboratory handling:

Hazard CodeDescriptionCausality / Implication for Handling
H302 Harmful if swallowedMandates respiratory protection to prevent inhalation/ingestion of aerosolized API.
H315 / H319 Causes skin/eye irritationRequires double nitrile gloves and chemical-resistant safety goggles.
H361 Suspected of damaging fertilityStrict containment (VBE/Isolator) is non-negotiable for all powder handling.
H373 Organ damage (prolonged exposure)Necessitates routine medical surveillance and environmental monitoring.
H411 Toxic to aquatic lifeProhibits sink disposal; requires dedicated, sealed chemical waste streams.

The "Armor": Required Personal Protective Equipment (PPE)

Do not rely on a standard lab coat and safety glasses. Handling highly potent APIs requires a layered defense strategy[2].

  • Respiratory Protection : Powered Air-Purifying Respirator (PAPR) or a fit-tested N95/P100 half-mask.

    • Causality: Micro-particulates of Doxazosin-d8 can easily become airborne. Respiratory protection ensures that any failure in primary containment (fume hood/isolator) does not result in a systemic pharmacological event.

  • Dermal Protection : Disposable Tyvek suit or a fluid-resistant lab coat with elastic cuffs, paired with double nitrile gloves .

    • Causality: Double gloving allows you to safely peel off the outer contaminated layer before exiting the containment zone, preventing the spread of the API to door handles or balances.

  • Ocular Protection : Unvented chemical safety goggles.

    • Causality: Standard safety glasses leave gaps. Unvented goggles prevent airborne dust from settling on the ocular mucosa, which is a rapid pathway for systemic drug absorption.

Self-Validating Operational Workflow

Every protocol must be a self-validating system. You should never assume your equipment is working; you must prove it before proceeding. According to [3], operations involving hazardous pharmaceutical products must occur in validated, closed systems or highly controlled environments.

Workflow Step1 1. PPE Donning Double Nitrile, PAPR/N95 Step2 2. Containment VBE or Isolator Active Step1->Step2 Step3 3. Static Mitigation Anti-static gun/boat Step2->Step3 Step4 4. Dispensing Micro-spatula transfer Step3->Step4 Step5 5. Decontamination Wet-wipe with solvent Step4->Step5 Step6 6. Waste Segregation API & Deuterated Waste Step5->Step6

Self-validating operational workflow for handling potent API powders.

Step-by-Step Weighing & Dispensing Methodology

Step 1: Containment & Airflow Validation

  • Action : Activate the Ventilated Balance Enclosure (VBE) or isolator[2].

  • Causality : VBEs pull air away from the operator through HEPA filters, capturing aerosolized API particles before they reach the breathing zone.

  • Self-Validation : Before uncapping the Doxazosin-d8, visually verify the magnehelic gauge reads a negative pressure differential (typically >0.5 inches H₂O). If the gauge reads zero or the airflow alarm triggers, the system is compromised—halt operations immediately and close the sash.

Step 2: Static Mitigation

  • Action : Discharge the weighing boat using an anti-static ionizer gun.

  • Causality : Fine pharmaceutical powders are highly susceptible to static charge. Static repulsion can cause the potent powder to "jump" out of the boat, leading to immediate surface contamination.

  • Self-Validation : Hover a gloved finger 2 inches above the empty weighing boat. If the boat twitches or clings toward your glove, static is still present. Re-apply the ionizer until the boat remains completely inert.

Step 3: Micro-Transfer

  • Action : Use a dedicated, grounded micro-spatula to transfer the API. Keep the source vial and the weighing boat as close together as possible.

  • Causality : Minimizing the physical distance the powder travels through the air drastically reduces the risk of aerosolization and spillage.

Decontamination & Waste Management Plan

Improper cleanup is the leading cause of secondary exposure in pharmaceutical laboratories.

Decontamination Strategy
  • Action : Never use a dry brush or standard vacuum to clean up Doxazosin-d8. Instead, use a wet-wipe technique[4].

  • Causality : Dry sweeping aerosolizes the fine powder, creating a massive inhalation hazard. Doxazosin is poorly soluble in water, so an organic solvent (like 70% ethanol) or a surfactant solution is required to effectively dissolve and lift the API from the surface.

  • Self-Validation Protocol :

    • Spray a disposable low-lint wipe with 70% ethanol.

    • Wipe the workspace from the outer edges toward the center to prevent spreading the contamination footprint.

    • Perform a secondary wipe with a clean solvent pad. If the second pad shows any visual residue, repeat the process.

Disposal Plan

Because Doxazosin-d8 is toxic to aquatic life (H411)[1] and contains deuterium isotopes, it must be strictly segregated from general waste streams.

  • Solid Waste : All contaminated PPE, weighing boats, and wipes must be placed in a sealed, labeled chemical waste bag inside the VBE before being removed to the main lab environment[4].

  • Liquid Waste : Segregate deuterated solvent waste from standard organic waste. Label clearly as "Deuterated API Waste - Contains Doxazosin-d8" to ensure proper high-temperature incineration by your environmental health and safety (EHS) team.

References

  • World Health Organization (WHO). "TRS 957 - Annex 3: WHO good manufacturing practices for pharmaceutical products containing hazardous substances." WHO,[Link].

  • Erlab. "Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation." Erlab,[Link].

Sources

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